molecular formula C14H14N2O B1613776 7-(3-Cyanophenyl)-7-oxoheptanenitrile CAS No. 898767-64-1

7-(3-Cyanophenyl)-7-oxoheptanenitrile

Cat. No.: B1613776
CAS No.: 898767-64-1
M. Wt: 226.27 g/mol
InChI Key: BPYXJNNUPNNILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Cyanophenyl)-7-oxoheptanenitrile (CAS: 898767-64-1) is a nitrile-containing organic compound characterized by a heptane backbone substituted with a 3-cyanophenyl group and a ketone at the 7th position. Its molecular formula is C₁₄H₁₄N₂O, with a boiling point of 219.9°C . The compound’s structure combines a hydrophobic aliphatic chain with a polar nitrile group and an aromatic ring, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name

3-(6-cyanohexanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-9-4-2-1-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYXJNNUPNNILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCCCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642233
Record name 3-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-64-1
Record name 3-(6-Cyanohexanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Cyanophenyl)-7-oxoheptanenitrile typically involves the reaction of 3-cyanobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by a subsequent dehydration step to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Cyanophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(3-cyanophenyl)-7-hydroxyheptanenitrile.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-(3-Cyanophenyl)-7-oxoheptanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 7-(3-Cyanophenyl)-7-oxoheptanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position Effects: 3-Cyanophenyl vs. 4-Cyanophenyl Derivatives

Key Finding: The position of the cyano group on the phenyl ring significantly impacts biological activity. For example:

  • In HIV-1 RNase H/IN inhibitors, replacing a 4-cyanophenyl group with 3-cyanophenyl (as in compound 80) reduced dual inhibitory activity (IC₅₀ values: 1.77 µM for RNase H, 1.18 µM for IN) .
  • Conversely, meta-substituted analogs (e.g., compound 82 with a 3-cyanophenyl moiety) outperformed para-substituted derivatives in selectivity for RNase H inhibition .

Mechanistic Insight : The meta-substitution likely alters steric and electronic interactions with enzyme active sites, enhancing selectivity but reducing dual-action efficacy.

Functional Group Variations: Nitrile vs. Ester Derivatives

ETHYL 7-(3-METHOXYPHENYL)-7-OXOHEPTANOATE (CAS: 122115-58-6) serves as a key analog where the nitrile group is replaced by an ester (C₁₆H₂₂O₄) .

Property 7-(3-Cyanophenyl)-7-oxoheptanenitrile ETHYL 7-(3-METHOXYPHENYL)-7-OXOHEPTANOATE
Functional Group Nitrile (-C≡N) Ester (-COOEt)
Polarity Higher (due to -C≡N) Moderate (ester is less polar)
Reactivity Prone to nucleophilic addition Hydrolyzable under acidic/basic conditions
Applications Potential enzyme inhibition Pharmaceutical intermediate

Implications : The nitrile group enhances electrophilicity, making the compound more reactive in cross-coupling reactions, while the ester derivative may be preferred for hydrolytic stability in drug formulations.

Corrosion Inhibition: Role of the 3-Cyanophenyl Group

A study on 3-cyanophenyl compounds demonstrated their efficacy in suppressing corrosion of 420 martensitic steel in 6M H₂SO₄. The mechanism involves:

  • Adsorption : Follows Langmuir and Freundlich isotherm models.
  • Mixed-Type Inhibition: Dominant anodic inhibition due to chemisorption .

Biological Activity

7-(3-Cyanophenyl)-7-oxoheptanenitrile, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OC_{15}H_{14}N_2O, with a molecular weight of 250.29 g/mol. The structure includes a cyanophenyl group and an oxoheptanenitrile moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study conducted by BenchChem reported that the compound is under investigation for its potential to inhibit bacterial growth and combat infections.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including those derived from lung and breast cancers.

Case Study: Cytotoxicity Against A549 Lung Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated an IC50 value of approximately 25 µg/mL, suggesting significant potential for further development as an anticancer agent .

Table 2: Cytotoxicity Data for this compound

Cell LineIC50 (µg/mL)Reference
A549 (Lung)25
MCF-7 (Breast)30
HeLa (Cervical)35

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets within the cells, such as enzymes involved in cell proliferation and survival pathways. Further studies are needed to clarify these interactions and their implications for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Cyanophenyl)-7-oxoheptanenitrile
Reactant of Route 2
Reactant of Route 2
7-(3-Cyanophenyl)-7-oxoheptanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.